molecular formula C15H12N4S B493881 9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE CAS No. 4290-99-7

9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE

Cat. No.: B493881
CAS No.: 4290-99-7
M. Wt: 280.3g/mol
InChI Key: FQMBNTVAHPCSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a benzimidazole ring, imparts significant pharmacological properties.

Preparation Methods

The synthesis of 9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzimidazole with benzyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate and subsequent treatment with an appropriate oxidizing agent . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The pathways involved in these effects include the inhibition of topoisomerases and kinases, which are essential for cell division and growth.

Comparison with Similar Compounds

Similar compounds to 9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE include other triazolobenzimidazoles, such as:

Properties

IUPAC Name

4-benzyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c20-15-17-16-14-18(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)19(14)15/h1-9H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMBNTVAHPCSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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